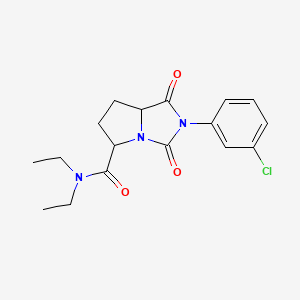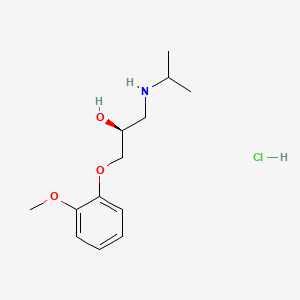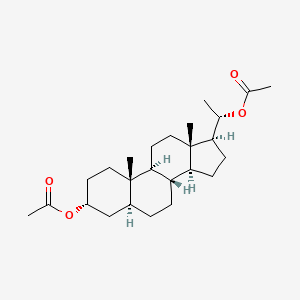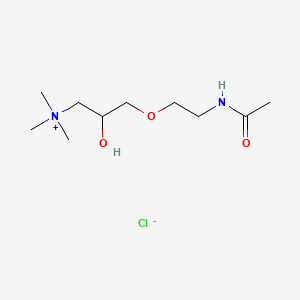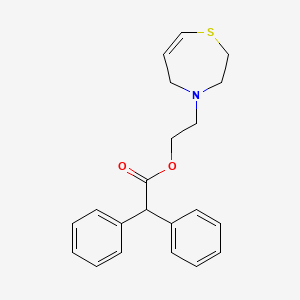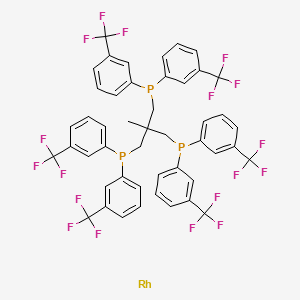
C(RhH3(CF3PPP))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C(RhH3(CF3PPP)) is a rhodium-based complex that has garnered attention in the field of organometallic chemistry. This compound is characterized by the presence of a rhodium center coordinated with three hydride ligands and a trifluoromethyl-substituted triphenylphosphine ligand. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C(RhH3(CF3PPP)) typically involves the reaction of a rhodium precursor with a trifluoromethyl-substituted triphenylphosphine ligand under controlled conditions. One common method involves the use of rhodium trichloride as the starting material, which is reacted with the ligand in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center.
Industrial Production Methods
While the industrial production methods for C(RhH3(CF3PPP)) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
C(RhH3(CF3PPP)): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced further to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, carbon monoxide, or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
Applications De Recherche Scientifique
C(RhH3(CF3PPP)): has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: The compound is utilized in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which C(RhH3(CF3PPP)) exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as hydrogenation and C-H activation. The trifluoromethyl-substituted triphenylphosphine ligand enhances the stability and reactivity of the complex, allowing for efficient catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(triphenylphosphine)rhodium carbonyl hydride: This compound is similar in that it also contains a rhodium center coordinated with triphenylphosphine ligands, but it includes a carbonyl ligand instead of a trifluoromethyl group.
Rhodium(III) chloride trihydrate: Another rhodium-based compound, but with different ligands and oxidation state.
Uniqueness
C(RhH3(CF3PPP)): is unique due to the presence of the trifluoromethyl-substituted triphenylphosphine ligand, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various catalytic processes, making it a valuable compound for both research and industrial applications.
Propriétés
Numéro CAS |
204906-24-1 |
|---|---|
Formule moléculaire |
C47H33F18P3Rh |
Poids moléculaire |
1135.6 g/mol |
Nom IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium |
InChI |
InChI=1S/C47H33F18P3.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;/h2-25H,26-28H2,1H3; |
Clé InChI |
NAQOYKOVKNJGEP-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


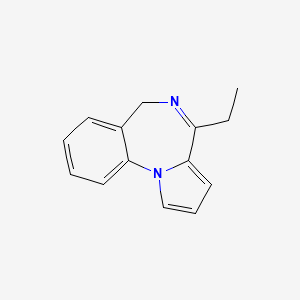

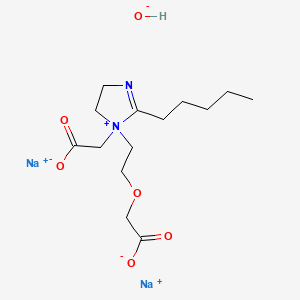
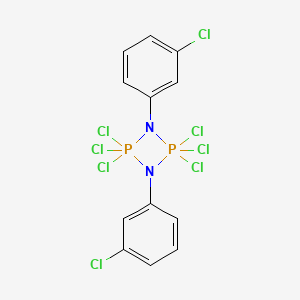
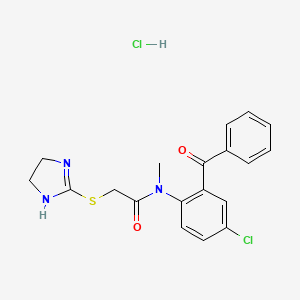

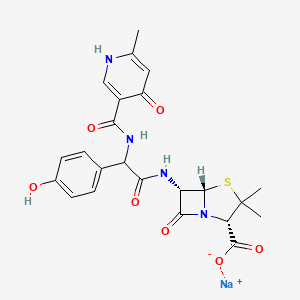
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)

